1,4,8-Tribromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-45-6 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,4,8-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H |

InChI Key |

TWEPIOZGPMEUHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3O2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

1,4,8-Tribromo-dibenzofuran chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs). While general information on PBDFs regarding their environmental presence and toxicological profiles is available, specific data on the chemical and physical properties of the 1,4,8-tribromo isomer is limited in publicly accessible literature. This guide synthesizes the available information and highlights the current knowledge gaps for this specific compound.

Chemical Properties and Structure

| Property | Value | Source |

| IUPAC Name | 1,4,8-Tribromodibenzofuran | [1] |

| Molecular Formula | C₁₂H₅Br₃O | [1] |

| Molecular Weight | 404.88 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

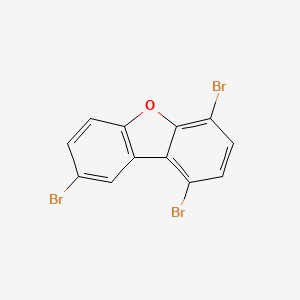

Structure:

The chemical structure of this compound consists of a central dibenzofuran core with three bromine atoms attached at the 1, 4, and 8 positions.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. General synthetic methods for polybrominated dibenzofurans may be applicable but would require specific adaptation and optimization for this particular isomer.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. General toxicological data on polybrominated dibenzofurans suggest that these compounds can exhibit dioxin-like toxicity, but isomer-specific data for the 1,4,8-tribromo congener is lacking.

Data Gaps and Future Research

This review highlights a significant lack of specific experimental data for this compound. To provide a comprehensive understanding of this compound for research and drug development purposes, future studies should focus on:

-

Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is crucial for handling and application.

-

Development of Synthetic Protocols: Establishing a reliable and well-documented synthetic route is essential for obtaining pure samples for further studies.

-

Structural Elucidation: Detailed structural analysis using techniques like X-ray crystallography would provide precise bond lengths and angles.

-

Toxicological and Biological Screening: In-depth studies are needed to assess the specific toxicity of the 1,4,8-isomer and to investigate its potential interactions with biological systems and signaling pathways.

Due to the limited availability of specific experimental data for this compound, it is not possible to provide detailed diagrams for signaling pathways or experimental workflows at this time. The information presented here is based on the currently accessible data and serves as a starting point for further investigation.

References

A Technical Guide to 1,4,8-Tribromo-dibenzofuran: Properties, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,8-Tribromo-dibenzofuran, a member of the polybrominated dibenzofurans (PBDFs) class of compounds. This document details its chemical properties, toxicological significance through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and relevant experimental protocols for its detection and characterization.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon. While specific experimental data for this particular isomer is limited, its fundamental properties can be summarized.

| Property | Value | Reference |

| CAS Number | Not available | |

| IUPAC Name | 1,4,8-Tribromodibenzofuran | [1] |

| Molecular Formula | C₁₂H₅Br₃O | [1] |

| Molecular Weight | 404.88 g/mol | [1] |

Note: A specific CAS number for the 1,4,8-tribromo isomer was not found in the available literature. Researchers should verify the identity of this compound through analytical means.

Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polybrominated dibenzofurans (PBDFs) are known to exert "dioxin-like" toxicity, which is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of a ligand, such as a PBDF, to the cytosolic AhR complex initiates a cascade of events leading to the transcription of target genes.

The canonical AhR signaling pathway can be summarized as follows:

-

Ligand Binding: A PBDF enters the cell and binds to the AhR, which is part of a cytosolic complex with chaperone proteins like heat shock protein 90 (HSP90), p23, and ARA9 (also known as AIP or XAP2).

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activators and initiates the transcription of a battery of genes, including cytochrome P450 enzymes (like CYP1A1 and CYP1B1), which are involved in xenobiotic metabolism.

The persistent activation of this pathway by halogenated hydrocarbons is linked to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.

References

The Unintended Legacy: A Technical Guide to the Discovery and History of Brominated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant scientific attention due to their environmental persistence, bioaccumulative potential, and toxicological properties. Unlike many chemical compounds of concern, PBDFs were never intentionally synthesized for commercial purposes. Instead, they emerged as unintentional byproducts of industrial processes, particularly from the thermal degradation of brominated flame retardants (BFRs). This technical guide provides an in-depth exploration of the discovery, history, formation, and toxicological assessment of these compounds, tailored for the scientific community.

The history of PBDFs is intrinsically linked to the history of BFRs, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), which were widely used in consumer and industrial products to reduce flammability.[1] The discovery that these life-saving chemicals could transform into highly toxic dibenzofurans under certain conditions marked a significant turning point in the understanding of the environmental and health risks associated with halogenated compounds.

Discovery and Historical Context

The first identification of a brominated dibenzofuran in a biological matrix can be traced back to 1979. In a study investigating the metabolism of PBBs, researchers identified a metabolite that decomposed into a brominated dibenzofuran within the heated environment of a gas chromatograph-mass spectrometer (GC-MS).[2] This finding was a critical first step in recognizing that the thermal and metabolic transformation of BFRs could lead to the formation of these more toxic compounds.

Subsequent research throughout the 1980s and 1990s solidified the link between BFRs and the formation of PBDFs. Studies demonstrated that the pyrolysis of commercial PBDE mixtures and PBBs resulted in the formation of various PBDF congeners.[3] This was a crucial realization, as it meant that everyday scenarios such as the incineration of waste containing BFR-treated plastics, accidental fires, and even certain industrial recycling processes could be significant sources of PBDFs in the environment.[4]

The growing awareness of the prevalence and toxicity of their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs), further fueled research into PBDFs. The structural similarity between these two classes of compounds suggested that PBDFs would likely exhibit similar toxicological profiles, a hypothesis that has been largely confirmed by subsequent research.

Formation of Brominated Dibenzofurans

PBDFs are not intentionally produced but are formed through several key pathways, primarily involving the transformation of BFRs. The two main precursors are polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs).

Formation from Polybrominated Diphenyl Ethers (PBDEs)

The formation of PBDFs from PBDEs is a well-documented process that can occur under thermal and photolytic conditions. The primary mechanism involves an intramolecular cyclization reaction.

Mechanism of PBDF Formation from PBDEs:

-

Initiation: The process is initiated by the cleavage of a carbon-bromine (C-Br) or carbon-hydrogen (C-H) bond at one of the ortho positions (the carbon atoms adjacent to the ether linkage) of the PBDE molecule. This cleavage can be induced by heat or UV light, resulting in the formation of a radical.

-

Intramolecular Cyclization: The newly formed radical on one of the phenyl rings then attacks the other phenyl ring, leading to the formation of a new carbon-carbon bond and the closure of the furan ring.

-

Elimination: This is followed by the elimination of a bromine or hydrogen atom to stabilize the newly formed dibenzofuran structure.

Formation from Polybrominated Biphenyls (PBBs)

The formation of PBDFs from PBBs is also a significant pathway, particularly in historical contexts where PBBs were more widely used. The mechanism is believed to involve an oxidation step followed by cyclization.

Toxicological Effects and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of PBDFs, particularly the congeners with bromine atoms at the 2, 3, 7, and 8 positions, is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.

The AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23. When a PBDF congener (the ligand) enters the cell, it binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR-ligand complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1. The induction of these enzymes is a hallmark of AhR activation and is often used as a biomarker of exposure to dioxin-like compounds.

The persistent activation of the AhR signaling pathway by PBDFs can lead to a range of adverse health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

Quantitative Data

Toxicity Equivalency Factors (TEFs)

To assess the risk posed by complex mixtures of dioxin-like compounds, the concept of Toxicity Equivalency Factors (TEFs) has been developed. TEFs express the toxicity of individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. The World Health Organization (WHO) has established TEFs for some PBDFs, which are presented in the table below.

| Congener | WHO-TEF (2005) |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.1 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 0.03 |

| 2,3,4,7,8-Pentabromodibenzofuran (PeBDF) | 0.3 |

| 1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF) | 0.1 |

| 1,2,3,6,7,8-Hexabromodibenzofuran (HxBDF) | 0.1 |

| 1,2,3,7,8,9-Hexabromodibenzofuran (HxBDF) | 0.1 |

| 2,3,4,6,7,8-Hexabromodibenzofuran (HxBDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptabromodibenzofuran (HpBDF) | 0.01 |

| Octabromodibenzofuran (OBDF) | 0.0003 |

Table 1: WHO Toxicity Equivalency Factors for select PBDF congeners.

Environmental and Human Levels

PBDFs have been detected in various environmental matrices and human tissues worldwide. The following table summarizes representative concentration ranges found in different samples. It is important to note that concentrations can vary significantly depending on the proximity to contamination sources.

| Matrix | Concentration Range (pg/g lipid weight, unless otherwise noted) | Key Congeners Detected |

| Human Milk | 0.62 - 2.69 (TEQ)[6] | 2,3,4,7,8-PeBDF, 1,2,3,4,6,7,8-HpBDF, OBDF |

| Human Adipose Tissue | Generally low pg/g levels | 2,3,7,8-TBDF, PeBDFs |

| Soil (e-waste recycling sites) | 19.6 - 3793 ng/kg (dw)[7] | Dominated by PBDFs over PBDDs |

| Sediment | Up to 527 ng/kg (dw)[8] | Various PBDF congeners |

Table 2: Representative concentrations of PBDFs in various matrices.

Experimental Protocols

The analysis of PBDFs in environmental and biological samples is a complex procedure that requires highly sensitive and specific analytical methods. The United States Environmental Protection Agency (US EPA) has developed several methods for the determination of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans.

Sample Preparation and Extraction (Based on EPA Method 1613B and Method 23)

A general workflow for the analysis of PBDFs is as follows:

Key Steps:

-

Sample Collection and Fortification: Samples are collected and then fortified with a suite of ¹³C-labeled PBDF internal standards. This is crucial for accurate quantification using the isotope dilution method.

-

Extraction: The target analytes are extracted from the sample matrix using techniques such as Soxhlet extraction with toluene or pressurized fluid extraction (PFE) with a suitable solvent mixture.

-

Cleanup: The crude extract undergoes a rigorous cleanup procedure to remove interfering compounds. This typically involves multi-layered silica gel columns, alumina columns, and carbon columns to separate the planar PBDFs from other non-planar compounds.

-

Instrumental Analysis: The final extract is concentrated and analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This technique provides the necessary selectivity and sensitivity to detect the ultra-trace levels of PBDFs typically found in environmental and biological samples.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

To assess the dioxin-like activity of a sample, cell-based bioassays are often employed. These assays typically use a genetically modified cell line that contains a reporter gene (e.g., luciferase) under the control of XREs.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., H4IIE rat hepatoma cells) is cultured in a multi-well plate.

-

Dosing: The cells are exposed to the sample extract or individual PBDF congeners at various concentrations.

-

Incubation: The cells are incubated for a specific period to allow for AhR activation and subsequent reporter gene expression.

-

Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter gene product (e.g., luminescence from luciferase) is measured.

-

Data Analysis: The response is compared to a standard curve generated with a known AhR agonist like TCDD to determine the toxic equivalency (TEQ) of the sample.[9][10][11][12][13]

Conclusion

The discovery and history of brominated dibenzofurans serve as a compelling case study of the unintended consequences of widespread chemical use. From their initial identification as thermal degradation products of brominated flame retardants to the detailed elucidation of their toxic mechanisms via the AhR signaling pathway, the scientific understanding of these compounds has evolved significantly. The development of sophisticated analytical techniques has been paramount in detecting their presence in the environment and in human populations, while toxicological studies have highlighted the potential risks they pose. For researchers, scientists, and drug development professionals, the story of PBDFs underscores the critical importance of understanding the complete lifecycle and potential transformation products of chemical compounds to ensure environmental and human health safety. Continued research into the occurrence, fate, and effects of these and other emerging contaminants remains a vital area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ringaskiddyrrc.ie [ringaskiddyrrc.ie]

- 9. puracyp.com [puracyp.com]

- 10. puracyp.com [puracyp.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 13. indigobiosciences.com [indigobiosciences.com]

Unlocking the Research Potential of 1,4,8-Tribromo-dibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8-Tribromo-dibenzofuran is a lesser-studied member of the polybrominated dibenzofuran (PBDF) family, a class of compounds of significant toxicological concern. While extensive research exists for the broader category of PBDFs and their chlorinated analogs (polychlorinated dibenzofurans, PCDFs), the specific toxicological profile, metabolic fate, and potential therapeutic applications of the 1,4,8-tribromo congener remain largely unexplored. This technical guide synthesizes the current understanding of PBDFs to illuminate potential research avenues for this compound, providing a framework for future investigations into its synthesis, biological activity, and analytical detection.

Introduction: The Knowledge Gap

Polybrominated dibenzofurans (PBDFs) are environmental contaminants often formed as unintentional byproducts in various industrial processes, including the manufacturing of brominated flame retardants and waste incineration.[1] Structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), many PBDFs are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This interaction can lead to a cascade of adverse outcomes, including immunotoxicity, reproductive and developmental toxicities, and carcinogenesis.[4][5]

Despite the general understanding of PBDF toxicity, research has predominantly focused on the most toxic congeners, leaving a significant knowledge gap concerning many other isomers, including this compound. This lack of specific data presents a unique opportunity for novel research in toxicology, environmental science, and potentially, pharmacology. The dibenzofuran core is a scaffold found in various biologically active compounds, suggesting that, beyond its toxic potential, this compound could be explored for novel therapeutic applications.[6]

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this compound, its physicochemical properties are largely predicted based on its structure and data from related compounds.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₂H₅Br₃O | PubChem |

| Molecular Weight | 404.88 g/mol | PubChem |

| XLogP3-AA | 5.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

Potential Research Areas

Synthesis and Characterization

The lack of commercially available this compound necessitates the development of a reliable synthetic route. A potential approach could be adapted from established methods for synthesizing other PBDF congeners.

Proposed Synthetic Pathway:

A plausible synthetic route could involve the palladium-catalyzed cyclization of a bromo-substituted diphenyl ether.[6] The synthesis of specific polychlorinated dibenzofurans has been documented and could serve as a methodological basis.[7]

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis

-

Synthesis of the Diphenyl Ether Intermediate: React a suitable brominated phenol with a brominated benzene derivative under Ullmann condensation conditions (e.g., copper catalyst, high temperature).

-

Purification of the Intermediate: Purify the resulting bromo-substituted diphenyl ether using column chromatography.

-

Cyclization: Subject the purified diphenyl ether to a palladium-catalyzed intramolecular cyclization reaction to form the dibenzofuran ring.

-

Purification of the Final Product: Purify the crude this compound using high-performance liquid chromatography (HPLC).

-

Structural Confirmation: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Toxicological Evaluation

The primary toxicological concern for PBDFs is their interaction with the Ah receptor. Research on this compound should focus on its potential to activate this pathway.

Key Research Questions:

-

Does this compound bind to and activate the Ah receptor?

-

What is its relative potency compared to TCDD and other PBDFs?

-

Does it induce the expression of cytochrome P450 enzymes (e.g., CYP1A1)?

-

What are its effects on cell proliferation, differentiation, and apoptosis in relevant cell lines (e.g., hepatocytes, immune cells)?

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by this compound.

Experimental Protocol: In Vitro AhR Activation Assay

-

Cell Culture: Culture a suitable reporter cell line (e.g., H4IIE-luc, which contains a luciferase reporter gene under the control of a dioxin-responsive element) in appropriate media.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include TCDD as a positive control and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration) for this compound and compare it to that of TCDD to determine its relative potency.

Analytical Method Development

Sensitive and specific analytical methods are crucial for detecting and quantifying this compound in environmental and biological matrices. Established methods for other halogenated compounds can be adapted.

Proposed Analytical Workflow:

The standard analytical approach for polyhalogenated aromatic hydrocarbons involves extraction, cleanup, and instrumental analysis.

Caption: A typical analytical workflow for the determination of this compound in various matrices.

Experimental Protocol: HRGC/HRMS Analysis

-

Sample Preparation: Extract the sample using an appropriate method (e.g., pressurized liquid extraction for solid matrices).

-

Cleanup: Subject the extract to a multi-step cleanup procedure to remove interfering compounds. This may involve partitioning with acids and bases and chromatography on silica, alumina, and carbon columns.

-

Instrumental Analysis: Analyze the cleaned extract using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). Use a capillary column suitable for separating PBDF isomers.

-

Quantification: Quantify this compound using an isotope dilution method with a ¹³C-labeled internal standard.

Potential for Drug Development

The dibenzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[6] While the bromination pattern of this compound may confer toxicity, it could also be a starting point for the development of novel therapeutic agents.

Potential Research Directions:

-

Anticancer Activity: Screen this compound for cytotoxicity against a panel of cancer cell lines. The halogenated nature of the molecule could lead to interesting structure-activity relationships.

-

Enzyme Inhibition: Investigate the potential of this compound to inhibit key enzymes involved in disease pathways.

-

Medicinal Chemistry: Use this compound as a scaffold for the synthesis of new derivatives with improved biological activity and reduced toxicity.

Conclusion

This compound represents a significant uncharted area in the field of environmental toxicology and medicinal chemistry. The lack of specific data for this congener provides a fertile ground for novel research. By applying established methodologies for the synthesis, toxicological evaluation, and analytical detection of related polyhalogenated aromatic hydrocarbons, researchers can begin to elucidate the properties of this compound. Such studies will not only contribute to a more comprehensive understanding of the risks posed by PBDFs but may also uncover unexpected biological activities with therapeutic potential. The research avenues outlined in this guide provide a roadmap for scientists to explore the multifaceted nature of this compound.

References

- 1. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Ah receptor signaling pathway by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 1,4,8-Tribromo-dibenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,8-tribromo-dibenzofuran. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility behavior based on the general properties of polybrominated dibenzofurans (PBDFs). Furthermore, it outlines detailed experimental protocols for determining the solubility of poorly soluble aromatic compounds and presents a conceptual workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are handling this compound or structurally related compounds.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon. As a member of the polybrominated dibenzofurans (PBDFs) class of compounds, it is characterized by a dibenzofuran core structure with three bromine atom substituents. PBDFs are known for their lipophilic nature and are generally soluble in fats, oils, and various organic solvents.[1] The physical and chemical properties of these compounds, including their solubility, are of significant interest in environmental science, toxicology, and pharmacology due to their persistence and potential biological activity.

Expected Solubility Profile

Qualitative Solubility:

-

High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform) due to "like dissolves like" principles.

-

Moderate Solubility: Likely in polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, ethyl acetate).

-

Low to Insoluble: Expected in polar protic solvents (e.g., methanol, ethanol) and very low solubility in water.

This expected trend is based on the non-polar, hydrophobic nature of the large aromatic structure with heavy halogen substituents.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |

| Toluene | |||||

| Dichloromethane | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Methanol | |||||

| Ethanol | |||||

| Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a poorly soluble compound like this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety Precautions:

-

This compound and other PBDFs should be handled with extreme caution in a well-ventilated fume hood.

-

Personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.[2][3][4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Theoretical Studies on 1,4,8-Tribromo-dibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding 1,4,8-Tribromo-dibenzofuran. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from related brominated dibenzofurans and the parent dibenzofuran molecule to provide a predictive framework for its properties and reactivity. The guide covers potential synthetic routes, proposes a workflow for theoretical studies, and discusses the general biological and toxicological significance of this class of compounds. All quantitative data for related compounds is presented in structured tables for comparative analysis. Methodologies for key experimental and computational approaches are detailed to provide a foundation for future research on this compound.

Introduction

Dibenzofurans are a class of heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. Their halogenated derivatives, particularly brominated dibenzofurans, are of significant interest due to their presence as environmental contaminants, often formed during the combustion of materials containing brominated flame retardants.[1] These compounds are structurally similar to polychlorinated dibenzofurans (PCDFs) and dioxins, and as such, are studied for their potential toxicity and biological activity.[1][2]

The specific isomer, this compound, remains largely uncharacterized in scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and a summary of existing knowledge on related compounds to facilitate and inspire future research into its unique chemical, physical, and biological properties. Understanding the properties of specific isomers is crucial as the biological activity of halogenated dibenzofurans can vary significantly with the substitution pattern.

Physicochemical Properties

While experimental data for this compound is not available, the properties of the parent dibenzofuran and related brominated compounds can provide a basis for estimation.

Table 1: Physicochemical Properties of Dibenzofuran and a Related Tribromo-dibenzofuran Isomer

| Property | Dibenzofuran | 1,4,7-Tribromo-dibenzofuran | This compound (Predicted) |

| Molecular Formula | C₁₂H₈O | C₁₂H₅Br₃O | C₁₂H₅Br₃O |

| Molecular Weight ( g/mol ) | 168.19 | 404.88 | 404.88 |

| Melting Point (°C) | 81-85 | Data not available | Likely > 100°C |

| Boiling Point (°C) | 287 | Data not available | Likely > 350°C |

| LogP | 4.12 | 5.7 (Computed) | High, likely > 5.5 |

| Appearance | White crystalline powder | Data not available | Likely a crystalline solid |

Data for Dibenzofuran and 1,4,7-Tribromo-dibenzofuran sourced from PubChem.

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound has not been reported. However, a potential synthetic route can be proposed based on general methods for the synthesis of dibenzofurans and their halogenated derivatives. A common approach involves the electrophilic bromination of a suitable dibenzofuran precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

A plausible route to this compound could involve a multi-step bromination of a strategically substituted dibenzofuran or a precursor that directs bromination to the desired positions. The reactivity of the dibenzofuran ring towards electrophilic substitution is influenced by the existing substituents. Positions 2, 3, 7, and 8 are generally more susceptible to electrophilic attack. Therefore, achieving the 1,4,8-tribromo substitution pattern may require a more complex synthetic strategy, possibly involving protecting groups or starting from a pre-brominated precursor.

Caption: A generalized proposed synthetic pathway for this compound.

Generic Experimental Protocol for Electrophilic Bromination

The following is a generalized protocol for the bromination of an aromatic compound, which would need to be optimized for the synthesis of this compound.

-

Dissolution: Dissolve the starting dibenzofuran precursor in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to the reaction mixture.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a reducing agent solution (e.g., sodium thiosulfate) to consume excess bromine.

-

Workup: Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.

-

Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Theoretical Studies Workflow

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties of this compound. Density Functional Theory (DFT) is a common method for such investigations.[3][4]

Caption: A proposed workflow for the theoretical study of this compound.

Detailed Computational Methodology

A typical computational study would involve the following steps:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method, such as B3LYP, with a suitable basis set like 6-31G* or larger. This will determine the most stable conformation of the molecule.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

-

Electronic Property Analysis: From the optimized geometry, calculate various electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP) map, and Mulliken population analysis. These provide insights into the molecule's reactivity and intermolecular interactions.

-

Spectroscopic Prediction: Predict the ¹H and ¹³C NMR chemical shifts, as well as the infrared (IR) vibrational frequencies. These predicted spectra can be compared with future experimental data for structural confirmation.

Predicted Spectroscopic Data

Based on the general principles of spectroscopy and data from related compounds, the following are predictions for the key spectroscopic features of this compound.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm).- The number of distinct signals will depend on the molecular symmetry.- Coupling patterns (e.g., doublets, triplets) will provide information on the relative positions of the protons. |

| ¹³C NMR | - Aromatic carbons will resonate in the range of 110-160 ppm.- Carbons bonded to bromine will be shifted upfield compared to those bonded to hydrogen.- The number of signals will indicate the number of unique carbon environments. |

| IR Spectroscopy | - C-H stretching vibrations for the aromatic ring are expected around 3000-3100 cm⁻¹.- C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.- C-Br stretching vibrations will be observed at lower frequencies, typically below 800 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).- Fragmentation patterns will likely involve the loss of bromine atoms and potentially the furan ring. |

Biological and Toxicological Considerations

Brominated dibenzofurans, as a class, are known for their persistence in the environment and their potential for bioaccumulation.[5] Their toxicity is often mediated through the aryl hydrocarbon (Ah) receptor, similar to their chlorinated analogs.[1] Binding to the Ah receptor can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. The potency of these effects is highly dependent on the specific congener.[2]

Caption: A simplified signaling pathway for the toxicity of brominated dibenzofurans.

Given the structural similarities, it is plausible that this compound could exhibit dioxin-like toxicity. However, without experimental data, its specific toxic equivalency factor (TEF) cannot be determined.

Conclusion and Future Directions

While this compound remains a data-poor compound, this technical guide provides a foundational understanding based on the established knowledge of the broader class of brominated dibenzofurans. The proposed synthetic strategies and theoretical study workflows offer a clear path for future research.

Key areas for future investigation include:

-

Synthesis and Isolation: Development of a reliable and efficient synthetic route to obtain a pure sample of this compound.

-

Spectroscopic and Physicochemical Characterization: Detailed experimental determination of its NMR, IR, and mass spectra, as well as its melting point, solubility, and other physical properties.

-

Computational Modeling: Execution of the proposed theoretical studies to provide a robust in-silico profile of the molecule.

-

Toxicological and Biological Evaluation: In vitro and in vivo studies to assess its binding affinity to the Ah receptor, its potential for bioaccumulation, and its overall toxicological profile.

The insights gained from such studies will be invaluable for environmental risk assessment, understanding the structure-activity relationships of halogenated dibenzofurans, and potentially for applications in drug development where the dibenzofuran scaffold is of interest.

References

- 1. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxin-like activity of brominated dioxins as individual compounds or mixtures in in vitro reporter gene assays with rat and mouse hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

Environmental Sources of 1,4,8-Tribromo-dibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical methodologies for 1,4,8-Tribromo-dibenzofuran (1,4,8-TBDD). As a member of the polybrominated dibenzofuran (PBDF) class of compounds, 1,4,8-TBDD is an environmental contaminant of emerging concern. PBDFs are structurally similar to the well-studied and highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[1][2]. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, while also highlighting critical data gaps.

Introduction to this compound

This compound is a specific congener of the tribrominated dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring[3]. The brominated forms, such as 1,4,8-TBDD, are not intentionally produced but are formed as unintentional by-products of various industrial and combustion processes[2]. Due to their persistence, lipophilicity, and potential for bioaccumulation, PBDFs are a subject of increasing environmental and toxicological research[2].

Primary Environmental Sources and Formation Pathways

The primary environmental sources of PBDFs, including 1,4,8-TBDD, are linked to anthropogenic activities involving bromine.

Industrial Processes and Brominated Flame Retardants (BFRs)

A major source of PBDFs is the production and use of brominated flame retardants (BFRs)[2]. BFRs are incorporated into a wide range of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or resist the spread of fire. During the manufacturing of BFRs and the production of flame-retarded materials, PBDFs can be formed as impurities.

Combustion and Thermal Processes

Incomplete combustion of materials containing BFRs is a significant pathway for the formation and release of PBDFs into the environment[4]. Key thermal processes include:

-

Waste Incineration: Municipal and industrial waste incinerators that process materials containing BFRs can be major sources of PBDF emissions to the atmosphere.

-

E-Waste Recycling: Informal and uncontrolled electronic waste (e-waste) recycling activities, particularly open burning to recover valuable metals, are significant sources of PBDFs[5].

-

Accidental Fires: Fires in buildings, vehicles, and landfills containing flame-retarded materials can release PBDFs into the air, soil, and water.

Precursor Compounds

Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are well-established precursors to PBDFs. Through thermal degradation, PBDEs can undergo cyclization to form PBDFs. The specific substitution pattern of the resulting PBDF congener is dependent on the structure of the parent PBDE.

Below is a generalized signaling pathway illustrating the formation of a tribrominated dibenzofuran from a hypothetical brominated precursor.

Quantitative Data on Environmental Levels

Quantitative data for specific PBDF congeners, including 1,4,8-TBDD, in various environmental matrices are limited in publicly available literature. Most studies report total PBDF concentrations or focus on a few specific, highly toxic congeners. The table below summarizes the general findings for PBDFs in different environmental compartments. It is important to note the scarcity of data for the 1,4,8-TBDD isomer specifically.

| Environmental Matrix | General PBDF Concentration Range | Key Findings and Remarks |

| Air | Typically in the low pg/m³ range in urban and industrial areas. | Higher concentrations are found near e-waste recycling sites and industrial emission sources. |

| Soil and Sediment | Highly variable, from ng/kg to µg/kg in contaminated areas. | E-waste recycling sites and areas impacted by industrial effluent show the highest concentrations. |

| Biota (e.g., Fish, Birds) | Bioaccumulation is observed, with concentrations varying by species and trophic level. | PBDFs are lipophilic and accumulate in fatty tissues. |

| Industrial Effluents | Can contain elevated levels of PBDFs depending on the industrial process. | A direct source of contamination to aquatic environments. |

Experimental Protocols for Analysis

The gold standard for the analysis of PBDFs in environmental samples is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique provides the necessary selectivity and sensitivity for detecting these compounds at trace levels.

General Analytical Workflow

The following diagram illustrates a typical experimental workflow for the analysis of PBDFs in an environmental sample.

Detailed Methodological Steps

-

Sample Collection and Storage : Samples (soil, sediment, water, air, biota) are collected using appropriate protocols to avoid contamination. They are typically stored in the dark at low temperatures (e.g., -20°C) until analysis.

-

Extraction :

-

Solid Samples (Soil, Sediment, Biota) : Soxhlet extraction with a suitable solvent mixture (e.g., toluene or hexane/acetone) is commonly employed.

-

Liquid Samples (Water) : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a non-polar solvent is used.

-

Air Samples : Filters and adsorbent materials (e.g., polyurethane foam) are extracted, typically via Soxhlet.

-

-

Cleanup : The crude extracts contain numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. This is a critical multi-step process that often involves:

-

Acid/Base Washing : To remove acidic and basic interferences.

-

Column Chromatography : Using various adsorbents such as silica gel, alumina, and carbon to separate PBDFs from other classes of compounds like PCBs and lipids.

-

-

Instrumental Analysis (HRGC-HRMS) :

-

Gas Chromatography (GC) : A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PBDF congeners based on their boiling points and polarity. A programmed temperature gradient is applied to achieve optimal separation.

-

Mass Spectrometry (MS) : A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions characteristic of the target PBDFs. Isotope-labeled internal standards are used for quantification.

-

-

Quantification : The concentration of 1,4,8-TBDD is determined by comparing the response of the native compound to that of its corresponding isotope-labeled internal standard.

Conclusion and Future Perspectives

This compound is an environmental contaminant primarily originating from industrial processes involving brominated flame retardants and the combustion of BFR-containing materials. While the general sources and formation pathways of the broader class of PBDFs are understood, there is a significant lack of congener-specific data for 1,4,8-TBDD in environmental matrices. Future research should focus on:

-

Developing and validating certified reference materials for specific PBDF congeners, including 1,4,8-TBDD, to improve analytical accuracy.

-

Conducting targeted environmental monitoring studies to quantify the levels of 1,4,8-TBDD in various environmental compartments, particularly in and around industrial areas and e-waste recycling sites.

-

Elucidating the specific formation pathways of 1,4,8-TBDD from its precursor compounds to better understand and potentially mitigate its formation.

-

Investigating the toxicological properties of 1,4,8-TBDD to assess its potential risks to human health and the environment.

A more comprehensive understanding of the environmental fate and effects of this compound is crucial for developing effective risk assessment and management strategies.

References

- 1. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. ee-net.ne.jp [ee-net.ne.jp]

The Biological Significance of Tribrominated Dibenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribrominated dibenzofurans (TrBDFs) are a subgroup of polybrominated dibenzofurans (PBDFs), persistent environmental pollutants that are structurally related to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This technical guide provides a comprehensive overview of the biological significance of TrBDFs, focusing on their primary mechanism of action through the aryl hydrocarbon receptor (AhR), their toxicological effects, and the experimental methodologies used to assess their impact. Quantitative data on the relative potency of related compounds are presented, and key signaling pathways and experimental workflows are visualized. While specific data on TrBDFs are limited, this guide extrapolates from studies on closely related brominated and chlorinated congeners to provide a thorough understanding of their potential biological and toxicological implications.

Introduction

Polybrominated dibenzofurans (PBDFs) are environmental contaminants that can be formed as byproducts during the production and combustion of brominated flame retardants.[1] Due to their lipophilicity and resistance to metabolic degradation, these compounds can bioaccumulate in food chains, posing a potential risk to human health.[1] Tribrominated dibenzofurans (TrBDFs), a specific class of PBDFs, share structural similarities with TCDD and are therefore presumed to exert similar toxic effects. The biological activity of these compounds is largely mediated by their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This guide will delve into the known biological significance of TrBDFs, with a focus on their molecular mechanisms of action, toxicological endpoints, and the experimental protocols used for their evaluation.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism by which TrBDFs and other dioxin-like compounds exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2]

Signaling Pathway Description:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Lipophilic TrBDFs cross the cell membrane and bind to the ligand-binding pocket of the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. The induction of CYP1A1 is a hallmark of AhR activation.

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data

Specific quantitative data for tribrominated dibenzofurans are scarce in the literature. However, studies on other brominated and chlorinated dibenzofurans provide valuable insights into their relative potencies. The concept of Toxic Equivalency Factors (TEFs) is used to estimate the dioxin-like toxicity of a compound relative to TCDD, which is assigned a TEF of 1.0.[3]

| Compound | Relative Potency (REP) vs. TCDD (EROD Induction) | Toxic Equivalency Factor (TEF) | Reference(s) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | 1.0 | [3] |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | ~0.1 | 0.1 | [4] |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | ~0.5 | 0.3 | [5] |

| 2,3,7-Tribromodibenzo-p-dioxin (TriBDD) | No effect on antibody response | Not Established | [6] |

Note: The REP values can vary depending on the biological endpoint and the experimental system.

Toxicological Significance

The activation of the AhR pathway by TrBDFs can lead to a wide range of toxicological effects, similar to those observed for TCDD and other dioxin-like compounds.

Endocrine Disruption

Dibenzofurans are known endocrine-disrupting chemicals. They can interfere with hormone signaling pathways, including the estrogen and thyroid hormone systems. This can lead to adverse effects on reproduction and development.

Neurotoxicity

Studies on related brominated compounds suggest that they can induce neurotoxicity.[7] Potential mechanisms include the induction of oxidative stress, disruption of calcium homeostasis, and alterations in neurotransmitter systems.[3] Some brominated flame retardants have been shown to induce autophagy in neural cells.[7]

Figure 2: Potential Neurotoxic Mechanisms of Brominated Dibenzofurans.

Other Toxic Effects

Other potential toxic effects associated with dioxin-like compounds include:

-

Hepatotoxicity: Liver damage and altered liver function.

-

Immunotoxicity: Suppression of the immune system.

-

Carcinogenicity: Increased risk of cancer.

-

Developmental and Reproductive Toxicity: Adverse effects on fetal development and reproductive function.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to assess the biological and toxicological effects of tribrominated dibenzofurans.

In Vitro Cytotoxicity Assays

These assays are used to determine the concentration of a substance that is toxic to cells.

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to a range of concentrations of the test compound (e.g., TrBDF) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

5.1.2. Neutral Red Uptake (NRU) Assay

-

Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[9]

-

Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of the test compound.

-

After the exposure period, incubate the cells with a medium containing neutral red for approximately 3 hours.

-

Wash the cells to remove any unincorporated dye.

-

Extract the neutral red from the lysosomes of viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).

-

Measure the absorbance of the extracted dye at 540 nm.

-

Calculate cell viability and the IC50 value.

-

Figure 3: General Workflow for In Vitro Cytotoxicity Assays.

Ethoxyresorufin-O-deethylase (EROD) Assay

-

Principle: This is a sensitive and widely used biomarker assay to measure the induction of CYP1A1 activity. The EROD assay quantifies the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.[7][8]

-

Protocol (for cell cultures):

-

Culture cells (e.g., hepatoma cell lines like H4IIE) in multi-well plates and expose them to the test compound.

-

After the induction period, replace the medium with a reaction buffer containing 7-ethoxyresorufin.

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate for a specific time at 37°C.

-

Stop the reaction (e.g., by adding acetonitrile or fluorescamine).

-

Measure the fluorescence of the resorufin produced using a microplate fluorometer (excitation ~530-560 nm, emission ~585-595 nm).

-

Quantify the amount of resorufin using a standard curve.

-

Normalize the EROD activity to the total protein content in each well.

-

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: To understand the metabolic fate of TrBDFs, in vitro metabolism studies are conducted using liver microsomes or hepatocytes. The parent compound and its metabolites are then extracted and analyzed by GC-MS. GC separates the different compounds in the mixture, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.

-

Protocol Outline:

-

Incubation: Incubate the TrBDF with liver microsomes or hepatocytes in the presence of NADPH (to initiate metabolism).

-

Extraction: After a set time, stop the reaction and extract the compounds using an organic solvent.

-

Derivatization: To increase the volatility of polar metabolites (e.g., hydroxylated dibenzofurans) for GC analysis, a derivatization step (e.g., silylation) is often necessary.

-

GC-MS Analysis: Inject the derivatized extract into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

-

-

Conclusion

Tribrominated dibenzofurans represent a class of persistent environmental contaminants with the potential to exert significant biological and toxicological effects, primarily through the activation of the aryl hydrocarbon receptor. While specific data for TrBDFs are limited, the available information on related brominated and chlorinated congeners suggests a strong likelihood of dioxin-like toxicity, including endocrine disruption and neurotoxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds. Further research is crucial to establish specific quantitative toxicological parameters for TrBDFs to enable accurate risk assessment and to fully elucidate their mechanisms of action, including potential AhR-independent pathways. This knowledge is essential for regulatory bodies, researchers, and drug development professionals in understanding and mitigating the potential health risks associated with exposure to this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 4. Toxic Equivalency Factor (TEF) and Total Toxic Equivalency (TEQ) : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]

- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Potency for Altered Humoral Immunity Induced by Polybrominated and Polychlorinated Dioxins/Furans in Female B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,8-Tribromo-dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4,8-Tribromo-dibenzofuran, a polyhalogenated aromatic compound of interest in various fields of chemical research. The synthesis is based on the direct electrophilic bromination of dibenzofuran. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Dibenzofuran and its halogenated derivatives are important structural motifs in medicinal chemistry and materials science. The specific substitution pattern of bromine atoms on the dibenzofuran core can significantly influence the molecule's biological activity and physical properties. This compound is a specific isomer whose synthesis requires controlled bromination of the starting material, dibenzofuran. The positions 1, 4, and 8 are known to be susceptible to electrophilic attack. This protocol outlines a general method for achieving this tribromination using bromine in the presence of a Lewis acid catalyst.

Data Presentation

Due to the limited availability of specific experimental data for the synthesis of this compound in the public domain, the following table represents expected or typical data based on similar electrophilic aromatic bromination reactions. Researchers should consider this table as a guideline and should characterize their product thoroughly.

| Parameter | Expected Value | Notes |

| Starting Material | Dibenzofuran | High purity is recommended for optimal results. |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Use of a Lewis acid catalyst like FeBr₃ is crucial for the reaction. |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | A dry, inert solvent is necessary. |

| Reaction Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the exothermic nature of the bromination and then allowed to proceed at room temperature. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |

| Yield | 40 - 60% (crude) | The yield can vary significantly based on reaction conditions and purification efficiency. The formation of other brominated isomers is possible. |

| Product Purity | >95% after purification | Purification by column chromatography or recrystallization is typically required to isolate the desired isomer from byproducts. |

| Molecular Formula | C₁₂H₅Br₃O | |

| Molecular Weight | 404.88 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectroscopic data should be acquired to confirm the structure and purity of the final product. The proton and carbon NMR will show characteristic shifts and coupling patterns for the 1,4,8-substitution. |

Experimental Protocol

Materials:

-

Dibenzofuran

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To the stirred solution, add iron(III) bromide (0.1 equivalents) as a catalyst.

-

Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (3.3 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS to ensure the consumption of the starting material and the formation of the desired product.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The reddish-brown color of bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate this compound from any isomeric byproducts and unreacted starting material.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 1,4,8-Tribromo-dibenzofuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tribromo-dibenzofuran is a polyhalogenated aromatic heterocyclic compound. While specific applications of this particular isomer are not extensively documented in scientific literature, its structure presents it as a valuable and versatile scaffold for the synthesis of a wide array of functionalized dibenzofuran derivatives. The three bromine atoms at distinct positions (1, 4, and 8) on the dibenzofuran core offer multiple points for functionalization through various cross-coupling reactions. This allows for the systematic introduction of different substituents, making it an attractive starting material for the development of novel organic materials, pharmaceutical intermediates, and biological probes.

The reactivity of the bromine atoms is expected to differ based on their electronic and steric environments, potentially allowing for selective and sequential functionalization. Theoretical studies and experimental work on similar polybrominated aromatic compounds suggest that the C-Br bonds at positions 1, 4, and 8 will exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to synthesize complex, unsymmetrically substituted dibenzofurans.

These application notes provide a theoretical framework and hypothetical, yet plausible, experimental protocols for the utilization of this compound in organic synthesis, drawing upon established methodologies for cross-coupling reactions on polyhalogenated aromatic substrates.

Potential Applications

This compound can serve as a core building block for:

-

Organic Electronics: The dibenzofuran core is a known component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Functionalization at the 1, 4, and 8 positions can be used to tune the electronic properties, solubility, and solid-state packing of the resulting materials.

-

Pharmaceutical Chemistry: The dibenzofuran scaffold is present in some biologically active molecules. The tribrominated starting material allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.

-

Fluorescent Probes and Sensors: Arylated or alkynylated dibenzofurans often exhibit interesting photophysical properties. The systematic functionalization of the 1,4,8-tribromo core can lead to the development of novel fluorescent dyes and sensors.

Key Synthetic Transformations: Cross-Coupling Reactions

The primary utility of this compound in organic synthesis lies in its potential for palladium-catalyzed cross-coupling reactions. The three main types of reactions that are broadly applicable are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Reactivity and Site-Selectivity

The relative reactivity of the bromine atoms at positions 1, 4, and 8 is a critical consideration for selective synthesis. Based on general principles of electronic effects in aromatic systems, the following reactivity trends can be postulated:

-

Position 4: This position is para to the furan oxygen, which can exert a +M (mesomeric) effect, potentially increasing the electron density at this position and making the C-Br bond less reactive towards oxidative addition in some catalytic systems.

-

Position 1 and 8: These positions are ortho and para, respectively, to one of the benzene rings and are influenced by the overall electronic nature of the dibenzofuran system. Their reactivity will be sensitive to the specific catalytic conditions employed.

Site-selectivity in the cross-coupling of polyhalogenated aromatics can often be controlled by judicious choice of catalyst, ligands, base, and reaction temperature.[1][2] Generally, more reactive C-I bonds are coupled in preference to C-Br bonds, and C-Br bonds before C-Cl bonds. With three C-Br bonds, selectivity will be more subtle and likely controlled by a combination of steric and electronic factors.

Experimental Protocols (Hypothetical Examples)

The following protocols are illustrative and based on standard procedures for similar substrates. Optimization will be necessary for any specific reaction.

Suzuki-Miyaura Coupling: Synthesis of Arylated Dibenzofurans

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide.[3]

Protocol for Monofunctionalization (Illustrative)

This protocol aims for a selective mono-arylation, which may be achievable under carefully controlled conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene and water (4:1, 0.1 M).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-